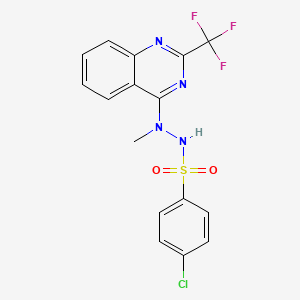

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide

Description

Properties

IUPAC Name |

4-chloro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)14-12-4-2-3-5-13(12)21-15(22-14)16(18,19)20/h2-9,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUSKQITCFEMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, with the chemical formula C16H12ClF3N4O2S and CAS number 320421-96-3, is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

- Molecular Weight : 416.81 g/mol

- Density : 1.532 g/cm³ (predicted)

- Boiling Point : 432.3 °C (predicted)

- Acidity Constant (pKa) : 6.89 (predicted)

Anticancer Potential

Recent studies have indicated that 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

- Cytotoxicity Assays :

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown increased levels of cleaved caspases in treated cells, indicating apoptosis.

- Targeted Delivery Systems :

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study 1 : In a study involving xenograft models of human tumors, administration of 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide resulted in significant tumor regression compared to control groups.

- Study 2 : Another investigation focused on the pharmacokinetics and biodistribution of the compound when delivered via nanoparticle systems, showing enhanced bioavailability and prolonged circulation time in vivo .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H12ClF3N4O2S

- Molecular Weight : 416.81 g/mol

- CAS Number : 320421-96-3

- Density : 1.532 g/cm³ (predicted)

- Boiling Point : 432.3 °C (predicted)

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other molecular targets involved in cancer cell proliferation and survival.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The structure of this compound suggests it could act as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary studies indicate that modifications on the quinazoline scaffold can lead to enhanced inhibitory activity against these enzymes, which is vital for developing new treatments for cognitive disorders .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Research has demonstrated that compounds containing sulfonamide moieties exhibit antibacterial and antifungal activities. The incorporation of the quinazoline structure may further enhance these effects, making it a candidate for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide typically involves multi-step reactions starting from appropriate precursors such as substituted benzenes and hydrazines. The following table summarizes some synthetic routes:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Chlorination of quinazoline | 4-Chloroquinazoline |

| 2 | Reaction with trifluoromethyl group | Trifluoromethylquinazoline |

| 3 | Sulfonation with benzenesulfonyl chloride | Benzenesulfonyl derivative |

| 4 | Hydrazine reaction | Final product |

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Alzheimer's Disease Treatment : A study focused on derivatives of quinazoline showed promising results in inhibiting AChE, suggesting potential applications in Alzheimer's treatment .

- Cancer Research : In vitro studies demonstrated that certain quinazoline derivatives induced apoptosis in cancer cells, highlighting their role as anticancer agents .

- Antimicrobial Efficacy : Research on sulfonamide derivatives indicated significant antibacterial activity against various strains, reinforcing the potential use of this compound in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

- The indole and morpholinoethyl groups may enhance cellular uptake.

- Compound 28 (): Contains a trifluoromethylphenyl-triazine group, synthesized via condensation of sulfonamides with aryl glyoxals.

Halogen-Substituted Analogues

- 7b4 (): Features a 4-chlorobenzohydrazide linked to a dihydroquinazolinone. Its IR spectrum shows a C=O stretch at 1680 cm⁻¹, absent in triazole derivatives, highlighting structural differences.

Trifluoromethyl-Containing Derivatives

- N'-(3-Trifluoromethylphenyl) Guanidines (): Trifluoromethyl groups improve binding to the PCP site of NMDA receptors. Substitutions at the 6-fluoro or 5-bromo positions enhance affinity, suggesting the target compound’s trifluoromethyl group may similarly optimize interactions.

Sulfonohydrazides with Heterocyclic Moieties

- Compound 7 (): Exhibits a νNH absorption at 3249 cm⁻¹ (IR), confirming hydrazide tautomerism. The indolinone scaffold may confer redox activity.

- Compounds 10–15 (): Synthesized via base-mediated S-alkylation. The absence of C=O stretches in IR spectra (1663–1682 cm⁻¹) confirms cyclization to triazoles.

Key Research Findings and Implications

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and substituted quinazoline derivatives. For example:

- Key Steps :

- Reacting N-methylbenzenesulfonamide with a trifluoromethyl-substituted quinazoline under basic conditions (e.g., K₂CO₃).

- Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–120°C improve reaction efficiency .

- Critical Factors :

Q. Table 1: Comparison of Synthetic Routes

| Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 100°C, 12 h | 65 | 95 | |

| NMP, 120°C, 8 h | 72 | 97 |

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- High-Resolution Mass Spectrometry (HRMS) :

Advanced Research Questions

Q. How do substituents affect the crystal packing and intermolecular interactions of sulfonohydrazide derivatives?

Methodological Answer:

- Hirshfeld Surface Analysis :

- X-ray Crystallography :

Q. Table 2: Intermolecular Interaction Contributions

| Substituent | H⋯H (%) | O⋯H/H⋯O (%) | Cl⋯H (%) |

|---|---|---|---|

| 4-Chloro | 26.6 | 18.2 | 12.4 |

| 4-Nitro | 21.3 | 34.8 | 9.8 |

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Data Triangulation :

- Purity Verification : Compare HPLC data (≥95% purity required for valid bioassays) .

- Assay Variability : Standardize MIC testing using CLSI guidelines for bacterial strains .

- Meta-Analysis :

Q. What are the challenges in optimizing reaction mechanisms for derivatives with enhanced bioactivity?

Methodological Answer:

- Mechanistic Insights :

- Byproduct Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.